Octyl nicotinate

Übersicht

Beschreibung

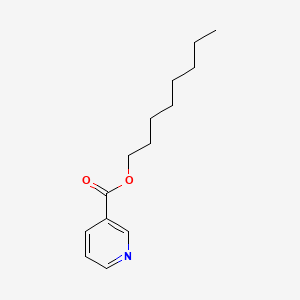

Octyl nicotinate, also known as nicotinic acid octyl ester, is a chemical compound with the molecular formula C14H21NO2. It is an ester derivative of nicotinic acid (vitamin B3) and is primarily used in dermatological applications. This compound is under development for the delivery of nicotinic acid to the skin, aiming to treat and prevent conditions involving skin barrier impairment, such as chronic photodamage and atopic dermatitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octyl nicotinate is synthesized through the esterification of nicotinic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, ensuring the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for pharmaceutical and cosmetic applications .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water, breaking down into nicotinic acid and octanol. This reaction is catalyzed by acids or bases.

Oxidation: While this compound itself is relatively stable, the nicotinic acid component can undergo oxidation reactions, forming various oxidation products.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Nicotinic acid and octanol.

Oxidation: Oxidized derivatives of nicotinic acid.

Substitution: Various substituted nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Octyl nicotinate has several scientific research applications, particularly in the fields of dermatology and pharmacology:

Wirkmechanismus

Octyl nicotinate acts as a prodrug, meaning it is converted into its active form, nicotinic acid, upon application to the skin. The conversion is facilitated by skin esterases, enzymes that hydrolyze the ester bond. Nicotinic acid then exerts its effects by enhancing skin barrier function, reducing inflammation, and promoting blood flow. The molecular targets include nicotinic acid receptors and pathways involved in skin homeostasis and hair follicle cycling .

Vergleich Mit ähnlichen Verbindungen

Myristyl nicotinate: Another ester derivative of nicotinic acid, used for similar dermatological applications.

Methyl nicotinate: A shorter-chain ester of nicotinic acid, known for its vasodilatory effects and use in topical formulations.

Comparison:

Octyl Nicotinate vs. Myristyl Nicotinate: Both compounds are used to enhance skin barrier function, but this compound has a shorter alkyl chain, which may affect its penetration and efficacy.

This compound vs. Methyl Nicotinate: Methyl nicotinate has a more pronounced vasodilatory effect, leading to skin flushing. .

Biologische Aktivität

Octyl nicotinate, a derivative of niacin (vitamin B3), is recognized for its biological activities, particularly in dermatology and hair restoration. This article aims to provide a comprehensive overview of the compound's biological activity, supported by research findings, case studies, and relevant data.

This compound is an alkyl ester formed from nicotinic acid and octanol. Its structure allows it to penetrate biological membranes effectively, making it suitable for topical applications. The compound is known to enhance skin permeability and improve blood flow to tissues, which are critical factors in its efficacy for various dermatological applications.

The biological activity of this compound is primarily attributed to its ability to stimulate blood circulation and enhance the delivery of oxygen and nutrients to tissues. This vasodilatory effect is beneficial in promoting hair follicle health and stimulating hair growth. The compound interacts with nicotinic acid receptors in the skin, leading to increased levels of NAD (nicotinamide adenine dinucleotide), which plays a crucial role in cellular metabolism and energy production.

Efficacy in Hair Restoration

A notable pilot study evaluated the efficacy of this compound in treating female pattern alopecia. The study involved 60 female participants with Ludwig types I–III hair loss, who were subjected to a double-blinded, placebo-controlled trial over six months. The results indicated a statistically significant increase in hair fullness among those treated with this compound compared to the placebo group (P = 0.04) .

Study Design:

- Participants: 60 females with Ludwig types I–III alopecia

- Duration: 6 months

- Method: Topical application of formulations containing this compound

- Outcome Measurement: Standardized photographic analysis

| Group | Hair Fullness Increase | Statistical Significance |

|---|---|---|

| This compound | Significant increase | P = 0.04 |

| Placebo | No significant change | - |

This study suggests that long-term application of this compound may provide benefits for individuals suffering from hair loss, warranting further investigation into its potential as a therapeutic agent.

Additional Biological Effects

Beyond its application in hair restoration, this compound has been studied for its effects on skin health:

- Skin Barrier Function : Research indicates that this compound can enhance skin barrier integrity by promoting epidermal differentiation .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to improved skin conditions when applied topically.

Case Studies and Patents

Several patents have documented the use of this compound in formulations aimed at treating hair growth disorders. For instance, U.S. Patent No. 6,924,299 highlights its role in stimulating blood flow and oxygen delivery to tissues, which is essential for effective hair follicle functioning .

Safety Profile

In clinical evaluations, this compound has shown a favorable safety profile with minimal adverse effects reported during trials. Most side effects were mild and included localized irritation at the application site.

Eigenschaften

IUPAC Name |

octyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBQVEHLLOHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220414 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70136-02-6 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70136-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the serum protein binding characteristic of Octyl nicotinate?

A: this compound exhibits high serum protein binding. Research utilizing matrix inhibition, a method that assesses changes in metabolic rate by altering free compound concentration in serum, revealed that this compound has a protein binding value of 98.8%. [] This high binding affinity suggests that a significant portion of the compound is bound to serum proteins when circulating in the bloodstream.

Q2: How is the serum protein binding of compounds like this compound, which undergo metabolism in serum, determined?

A: Traditional methods like ultrafiltration can be challenging when studying compounds metabolized in serum. The research highlights the effectiveness of the matrix inhibition method for determining serum protein binding in such cases. [] This technique involves diluting serum with phosphate-buffered saline to manipulate the free fraction of the compound and subsequently measure changes in its metabolic velocity. By analyzing these changes, researchers can accurately estimate the protein binding value even for compounds susceptible to serum metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.